molecular formula C21H20N2O5S2 B3977426 1-(3,4-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(3,4-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B3977426
M. Wt: 444.5 g/mol
InChI Key: JDZALISVOYWRML-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 6-ethoxybenzothiazole moiety linked via a sulfanyl group at position 2. The pyrrolidine-2,5-dione scaffold is known for its conformational rigidity and hydrogen-bonding capacity, which may influence bioactivity and receptor interactions .

Synthesis of this compound likely involves multi-step reactions, such as (i) condensation of a pyrrolidine-dione precursor with a thiol-functionalized benzothiazole derivative, (ii) introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions, and (iii) ethoxy group installation on the benzothiazole ring. Similar methodologies are reported for structurally related compounds, including pyrazoline-benzothiazole hybrids synthesized via hydrazine-enone condensations .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-4-28-13-6-7-14-17(10-13)29-21(22-14)30-18-11-19(24)23(20(18)25)12-5-8-15(26-2)16(9-12)27-3/h5-10,18H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZALISVOYWRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a pyrrolidine derivative with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16_{16}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 342.39 g/mol

The presence of the 3,4-dimethoxyphenyl and 6-ethoxy-1,3-benzothiazol-2-yl moieties contributes to its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar pyrrolidine derivatives. For instance, compounds structurally related to pyrrolidine-2,5-dione have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines. The mechanism often involves the binding to DNA and subsequent inhibition of DNA-dependent enzymes, leading to reduced cell viability.

Case Study: Antitumor Efficacy

A study evaluated several derivatives of pyrrolidine-2,5-dione for their antitumor activity. The results indicated that certain compounds exhibited high efficacy in 2D assays while showing moderate activity in 3D cultures, suggesting a need for further investigation into their mechanisms and potential clinical applications .

Anticonvulsant Activity

Anticonvulsant properties have also been reported for related compounds. In animal models, certain derivatives demonstrated significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ).

Table 1: Anticonvulsant Activity in Animal Models

Compound IDED50 (mg/kg)Model UsedEfficacy (%)
Compound A62.1MES100
Compound B75.6PTZ75
Compound C50.0MES50

These findings suggest that the structural features of the compound may influence its interaction with sodium and calcium channels, critical in seizure activity modulation .

Analgesic Properties

In addition to anticonvulsant effects, some derivatives have been assessed for analgesic properties using models like the formalin test and neuropathic pain models. These studies indicate that certain compounds can effectively reduce pain responses in experimental settings.

The proposed mechanism involves modulation of neurotransmitter release and direct interaction with pain pathways, although further research is necessary to elucidate specific pathways involved .

Safety and Toxicity

Preliminary assessments of safety profiles indicated that many derivatives did not exhibit significant toxicity at therapeutic doses. Mutagenicity tests showed no substantial induction over baseline levels, suggesting a favorable safety margin for these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural analogues and their reported bioactivities:

Compound Name Core Structure Substituents/Modifications Reported Activities Key References
Target Compound Pyrrolidine-2,5-dione 3,4-Dimethoxyphenyl, 6-ethoxybenzothiazole-S- Inferred: Antimicrobial, CNS N/A
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (Compound I) Pyrazoline 4-Methoxyphenyl, methylbenzothiazole Antitumor, Antidepressant
Bis[6-(2-furyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] (6a) Bis-thiopyridine Furyl, thiocarbonitrile Antimicrobial
4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine Pyrrole-thiazole hybrid 4-Methoxyphenyl, dimethylpyrrole, thiazole Inferred: Anticancer

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound’s pyrrolidine-2,5-dione core differs from pyrazoline (Compound I) and pyrrole-thiazole hybrids. The diketone group may enhance hydrogen-bonding interactions compared to pyrazoline’s single ketone .
  • Benzothiazole moieties are common across analogues (e.g., Compound I, 6a), but the 6-ethoxy substituent in the target compound may improve solubility compared to methyl or chloro groups .

Sulfanyl linkages (target compound, 6a) may enhance thiol-mediated cellular uptake compared to ether or amine linkages .

Bioactivity: Compound I exhibits antitumor activity via kinase inhibition, attributed to its benzothiazole and pyrazoline moieties . Bis-thiopyridines (e.g., 6a) show broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), suggesting the target compound’s benzothiazole-S-pyrrolidine-dione structure could share this profile .

Research Findings and Hypotheses

Antimicrobial Potential: The target compound’s benzothiazole-S-linkage and dimethoxyphenyl group may disrupt bacterial cell membranes or inhibit enzymes (e.g., DNA gyrase), akin to bis-thiopyridines .

CNS Activity : Structural similarity to Compound I suggests possible antidepressant or neuroprotective effects, though this requires validation .

Solubility and Bioavailability : The ethoxy group may enhance aqueous solubility compared to methyl or halogenated analogues, improving pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

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